molecular formula C8H7BF6KN B14854070 Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate

Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate

Cat. No.: B14854070
M. Wt: 281.05 g/mol
InChI Key: JOCZSCFSMLTUJP-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction conditions generally include:

    Reagents: Boronic acid, potassium bifluoride

    Solvent: Typically an organic solvent like tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.

Major Products:

Scientific Research Applications

Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate primarily involves its role as a coupling partner in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, forming a new carbon-carbon bond . The molecular targets and pathways involved include:

    Palladium Catalysts: Facilitate the transmetalation and reductive elimination steps.

    Organic Substrates: Participate in the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate stands out due to its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group. This structural feature imparts distinct reactivity and stability compared to other trifluoroborates. Additionally, its compatibility with a wide range of reaction conditions makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C8H7BF6KN

Molecular Weight

281.05 g/mol

IUPAC Name

potassium;trifluoro-[2-[2-(trifluoromethyl)pyridin-4-yl]ethyl]boranuide

InChI

InChI=1S/C8H7BF6N.K/c10-8(11,12)7-5-6(2-4-16-7)1-3-9(13,14)15;/h2,4-5H,1,3H2;/q-1;+1

InChI Key

JOCZSCFSMLTUJP-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1=CC(=NC=C1)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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